molecular formula C13H7N3O5 B8779186 2-(4-Nitrophenyl)-5-nitrobenzoxazole

2-(4-Nitrophenyl)-5-nitrobenzoxazole

Cat. No. B8779186
M. Wt: 285.21 g/mol
InChI Key: OUBDKKXSOQPPEM-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-5-nitrobenzoxazole is a useful research compound. Its molecular formula is C13H7N3O5 and its molecular weight is 285.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Nitrophenyl)-5-nitrobenzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Nitrophenyl)-5-nitrobenzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Nitrophenyl)-5-nitrobenzoxazole

Molecular Formula

C13H7N3O5

Molecular Weight

285.21 g/mol

IUPAC Name

5-nitro-2-(4-nitrophenyl)-1,3-benzoxazole

InChI

InChI=1S/C13H7N3O5/c17-15(18)9-3-1-8(2-4-9)13-14-11-7-10(16(19)20)5-6-12(11)21-13/h1-7H

InChI Key

OUBDKKXSOQPPEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

About 60 grams (0.3 mole) of the 4-nitrophenylchloroxime is mixed with 340 milliliters of ethanol, 60 grams (0.39 moles) of 2-amino-4-nitrophenol and 60 milliliters of dimethylformamide. The mixture is heated to reflux for about 6.5 hours, filtered, washed with methanol and air dried. Approximately 55 grams of 2-(p-nitrophenyl)-5-nitrobenzoxazole are obtained.
[Compound]
Name
4-nitrophenylchloroxime
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 10 grams (0.05 mole) of 4-nitrophenylchloroxime are added 150 milliliters of ethanol and a catalytic amount of 4-(N,N-dimethyl)aminopyridine. 4.0 grams of 2-amino-4—nitrophenol are added to the mixture. The mixture is stirred under nitrogen at room temperature for ninety minutes, at which time another 3.7 grams of 1-amino-4-nitrophenol are added. The mixture is then stirred overnight at room temperature under a nitrogen blanket, cooled to 20° C. and filtered to yield 2-(p-nitrophenyl)-5-nitrobenzoxazole.
[Compound]
Name
4-nitrophenylchloroxime
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
1-amino-4-nitrophenol
Quantity
3.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-Amino-4-nitrophenol (46.2 g, 0.3 mol) was dissolved in diglyme (1250 mL) and added to a 3-necked, 3-liter flask equipped with a condenser, a mechanical stirrer, and a hearer. 4-Nitrobenzoyl chloride (57 g, 0.3 mol) was dissolved in diglyme (250 mL) and added to the flask. The mixture was heated, with stirring, to 120° C. for 1 hour, whereupon polyphosphoric acid (90 g) was added. Heating was continued at 150° C. to 160° C. for an additional 1 hour. The reaction mixture was cooled to 110° C. to 120° C. and deionized water (500 mL) was added over a period of 15 to 30 minutes while the mixture was maintained at 100° C. The reaction mixture was cooled, and the precipitated product was filtered and washed with methanol (300 mL), then dried. The melting point was found to be 253° C. to 255° C. The overall yield was 95 percent with an assay of 100 percent by liquid chromatography.
Quantity
46.2 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
90 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

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